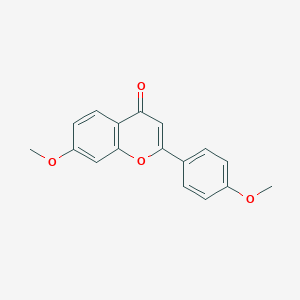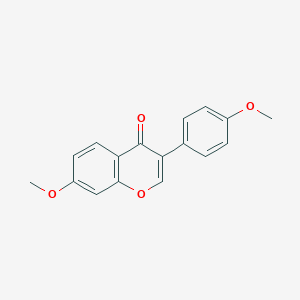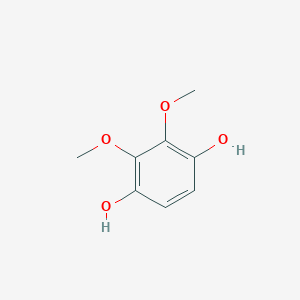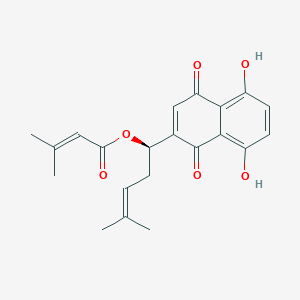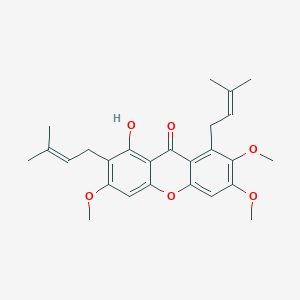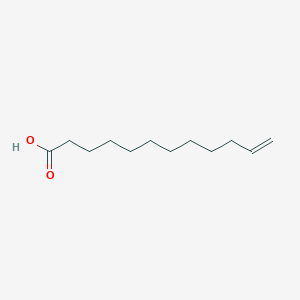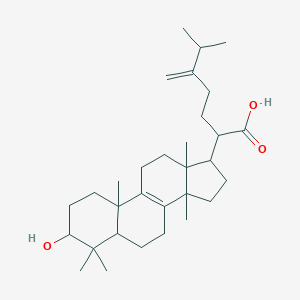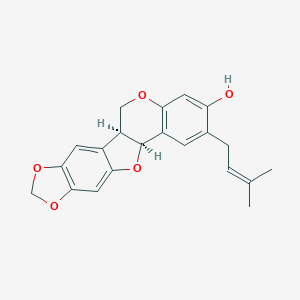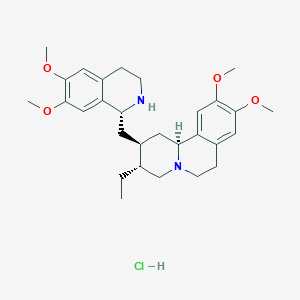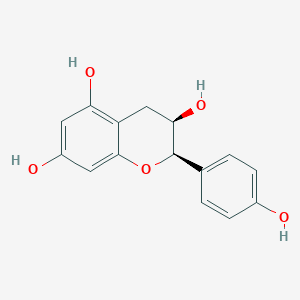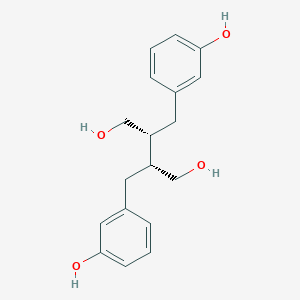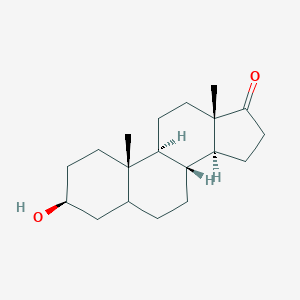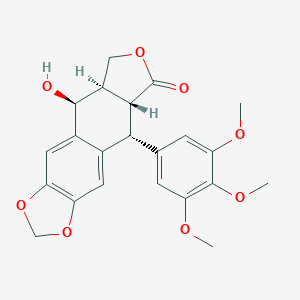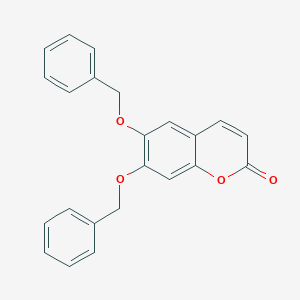
6,7-Dibenzyloxycoumarin
Description
6,7-Dibenzyloxycoumarin is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Esculetin dibenzyl ether, also known as 6,7-Dibenzyloxycoumarin or Esculetin dibenzylether, interacts with several targets. The top 10 targets for esculetin selected based on the degree value were AKR1B1, DAO, ESR1, PLK1, CA3, CA2, CCNE1, PRKN, HDAC2, and MAOA . These targets play crucial roles in various biological processes and diseases.
Mode of Action
Esculetin dibenzyl ether interacts with its targets, leading to various changes. For instance, it effectively increased the expression of protective enzyme quinone oxidoreductase 1 (NQO1) mediated by the Nrf2 nuclear accumulation at concentrations between 10 and 25 M in a dose-dependent manner .
Biochemical Pathways
Esculetin dibenzyl ether affects several biochemical pathways. It has been found to inhibit oxidative stress in pathological conditions . It also impacts the Leukotriene B4 synthesis, NF-κB and MPAK pathway activation, and inflammatory cytokine production, which are the main causes of bone and joint deterioration in arthritis .
Pharmacokinetics
The oral bioavailability of esculetin was shown by studies to be low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site .
Result of Action
Esculetin dibenzyl ether has a wide range of pharmacological activities. It exhibits antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected to be a therapeutic drug for specific disease indications, such as cancer, diabetes, atherosclerosis, Alzheimer’s disease (AD), Parkinson’s disease (PD), nonalcoholic fatty liver disease (NAFLD), and other diseases .
Action Environment
The action of Esculetin dibenzyl ether can be influenced by environmental factors. For instance, the speed of Cu(II) reduction by esculetin was found to be faster in the presence of malic acid . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Esculetin dibenzyl ether is expected to share some biochemical properties with its parent compound, Esculetin. Esculetin has been shown to interact with various enzymes, proteins, and other biomolecules . It has a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . The biochemical properties of Esculetin dibenzyl ether, however, may vary due to the addition of the dibenzyl ether group .
Cellular Effects
Studies on Esculetin have shown that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Esculetin has been shown to reduce lactate dehydrogenase (LDH) and ALT levels, as well as mitigate the oxidative stress of rat liver .
Molecular Mechanism
The molecular mechanism of action of Esculetin dibenzyl ether is not fully understood. It is likely to share some mechanisms with its parent compound, Esculetin. For instance, Esculetin has been shown to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on Esculetin have shown that it displays intestinal anti-inflammatory activity at a dose of 5mg/kg in a rat experimental model of inflammatory bowel disease .
Metabolic Pathways
It is known that the extensive glucuronidation is the main metabolic pathway of Esculetin, with C-7 phenolic hydroxyl being its major metabolic site .
Transport and Distribution
Studies on similar compounds suggest that it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on the properties of similar compounds, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
6,7-bis(phenylmethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPSBQDBMSQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238313 | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909-84-2 | |
| Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculetin dibenzylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-Dibenzyloxycoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


